3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-amine is a synthetic organic compound characterized by its unique indole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including possible applications in drug development. The compound's structural features allow for diverse interactions with biological targets, making it a subject of various scientific studies.
The compound can be synthesized through several methods, typically involving the cyclization of precursors under controlled conditions. Its relevance in scientific research is highlighted by its potential therapeutic applications and the exploration of its chemical properties.
3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-amine belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is particularly noted for its structural modifications that enhance its interaction with biological systems.
The synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-5-amine typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Common solvents include ethanol or methanol, and temperatures are controlled to facilitate the reaction without decomposition. Catalysts may be employed to enhance reaction rates and selectivity.
3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-amine has a distinctive molecular structure characterized by:
The molecular formula is , with a molar mass of approximately 188.27 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-amine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(propan-2-yl)-2,3-dihydro-1H-indol-5-amine involves interaction with specific molecular targets such as enzymes or receptors:
This dual mechanism underscores its potential therapeutic applications in various biological systems.
The physical properties of 3-(propan-2-yl)-2,3-dihydro-1H-indol-5-amine include:
Chemical properties include:
Relevant data from spectral analyses (NMR, IR) confirm characteristic functional groups and structural integrity.
The scientific uses of 3-(propan-2-yl)-2,3-dihydro-1H-indol-5-amine are prominent in medicinal chemistry:
The construction of the 2,3-dihydro-1H-indoline (indoline) scaffold represents the foundational step in synthesizing 3-(propan-2-yl)-2,3-dihydro-1H-indol-5-amine. Two principal strategies dominate this process: reductive cyclization and catalytic ring closure.
Reductive cyclization typically employs substituted nitroarenes or nitroso compounds as precursors. For instance, 4-nitro-3-(prop-1-en-2-yl)aniline derivatives undergo catalytic hydrogenation (Pd/C, H₂ in ethanol) under moderate pressure (3-5 atm). This one-pot process simultaneously reduces the nitro group and the propenyl double bond, triggering intramolecular reductive amination to furnish the indoline ring system with the isopropyl substituent at C3. Alternative reducing agents like zinc-acetic acid or iron-acetic acid systems offer chemoselectivity advantages when sensitive functional groups are present on the aromatic ring, particularly the critical amine functionality at C5.
Catalytic ring-closure methodologies leverage transition metal catalysis, predominantly palladium or copper complexes, to form the C2-N bond. Suzuki-Miyaura or Buchwald-Hartwig coupling can assemble halogenated anilines containing appropriately positioned alkene or alkyl halide moieties predisposed for cyclization. For example, ortho-halogenated anilines (bromide or iodide) bearing a β-carbonyl substituted isopropyl group at the meta-position undergo Pd(0)-catalyzed intramolecular C-N coupling. This approach benefits from the compatibility of modern palladium catalysts (e.g., XPhos Pd G3) with diverse protecting groups on the C5 amine, such as acetamides or phthalimides [6].
Table 1: Cyclization Methods for Indoline Core Synthesis
Strategy | Key Reagents/Conditions | Precursor Example | Advantages |
---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ (3-5 atm), EtOH, 50-80°C | 4-Nitro-3-(prop-1-en-2-yl)aniline derivative | One-pot nitro/alkene reduction & cyclization |
Zn/AcOH Reduction | Zinc dust, glacial acetic acid, reflux | 4-Nitro-3-(isopropyl)aniline derivative | Chemoselective for nitro group |
Pd-Catalyzed C-N Coupling | Pd(OAc)₂, XPhos, Cs₂CO₃, toluene, 100°C | ortho-Bromo-3-(1-chloroisopropyl)aniline | Compatible with C5 protecting groups |
Installing the 3-(propan-2-yl) group occurs either early (pre-cyclization) or late (post-cyclization) in the synthetic sequence. Early-stage introduction often utilizes electrophilic alkylation of pre-formed indoline intermediates lacking the C3 substituent.
Indoline-3-one (indolinone) serves as a versatile precursor. Treatment with methylmagnesium bromide or methyl lithium generates the tertiary alcohol, which undergoes dehydration (acid catalysis, e.g., p-TsOH in toluene) to yield the 3-methyleneindoline. Subsequent catalytic hydrogenation (Pd/C, H₂) saturates the exocyclic double bond, delivering the 3-isopropylindoline regiospecifically. Direct alkylation at C3 is challenging due to indoline's reduced nucleophilicity at nitrogen and competing aromatic substitution. However, activated C3 positions, such as those in 3-haloindolines or 3-indolinones, allow for nucleophilic displacement with organocuprates (e.g., (CH₃)₂CuLi) or Grignard additions followed by deoxygenation .
Reductive amination offers a highly efficient late-stage route. 3-Oxo-2,3-dihydro-1H-indol-5-amine (5-aminoindolinone) reacts with acetone under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid buffer at room temperature, or catalytic hydrogenation (H₂, Pd/C or PtO₂) in methanol, facilitates imine formation followed by reduction to yield the desired 3-(propan-2-yl) group. This method excels in stereoselectivity when chiral catalysts or reagents are employed and tolerates diverse protecting groups (e.g., Boc, Cbz) on the C5 amine [4] [6].
Multi-step syntheses of 3-(propan-2-yl)-2,3-dihydro-1H-indol-5-amine necessitate strategic protection of the C5 primary amine due to its susceptibility to oxidation, alkylation, or interference with reactions at other sites (e.g., C3 alkylation or ring formation). Three main protective groups dominate:
Sequential protection is often required. A common strategy involves protecting the C5 amine as a phthalimide during the construction of the indoline core and introduction of the 3-isopropyl group (steps potentially involving strong acids/bases or reducing agents). After these steps, the phthalimide is cleaved with hydrazine, and the liberated amine is immediately reprotected as a Boc group if further functionalization (e.g., acylation, sulfonylation) of the amine is planned before final deprotection.
Table 2: Protective Groups for the C5 Amine in Indoline Synthesis
Protecting Group | Introduction Reagent/Conditions | Deprotection Reagent/Conditions | Key Advantages | Key Limitations |
---|---|---|---|---|
Acetyl (Ac) | Ac₂O, Pyridine or DCM, rt/reflux | 6M HCl reflux or KOH/MeOH reflux | Low cost, simple | Harsh deprotection, moderate stability |
tert-Butoxycarbonyl (Boc) | Boc₂O, TEA or DMAP, THF/Dioxane, 0°C-rt | TFA/DCM (1:1), rt; or HCl/dioxane | Mild deprotection, orthogonal to many | Acid-labile |
Phthalimide | KPhth, DMF, 120°C; or Mitsunobu reaction | NH₂NH₂·H₂O, EtOH/MeOH, reflux | High stability under harsh conditions | Forcing deprotect. conditions, poor solubility |
Accessing enantiomerically pure 3-(propan-2-yl)-2,3-dihydro-1H-indol-5-amine is crucial for biomedical applications, as the two enantiomers often exhibit distinct biological activities. Key catalytic asymmetric strategies include:
Asymmetric Hydrogenation: Prochiral 3-methyleneindolin-5-amine derivatives undergo enantioselective hydrogenation using chiral Rh(I) or Ru(II) catalysts. Rhodium complexes with chiral bisphosphine ligands like (R,R)-Et-DuPhos or (S)-SegPhos are highly effective. For instance, hydrogenation (50-100 psi H₂) in methanol or dichloromethane at room temperature using [Rh((R,R)-Et-DuPhos)(COD)]BF₄ as the catalyst achieves enantiomeric excesses (ee) exceeding 95%. The reaction proceeds via diastereoselective hydride addition to the coordinated enamide, controlled by the chiral ligand environment. This method benefits from high atom economy and scalability but requires access to the often-sensitive 3-methylene precursors [4].
Enantioselective Reductive Amination: 5-Aminoindolin-3-one reacts with acetone in the presence of a chiral catalyst and a reducing agent. Chiral iridium catalysts modified with phosphine-oxazoline ligands (e.g., Ir-SpiroPAP) can catalyze the asymmetric reductive amination using HCOONH₄ as the amine source and reductant. Alternatively, chiral organocatalysts like BINOL-derived phosphoric acids (e.g., TRIP) combined with silanes (e.g., HSiCl₃) facilitate enantioselective imine reduction. While potentially offering high ee (up to 90%), achieving consistently high enantioselectivity with this substrate class can be challenging due to competing non-catalyzed background reactions.
Chiral Auxiliary Approaches: While less atom-economical, auxiliary-controlled strategies provide reliable stereocontrol. Condensation of 5-aminoindolin-3-one with a chiral auxiliary-modified acetone equivalent (e.g., (R)- or (S)-1-chloro-3-methylbutan-2-one derived from a chiral pool amino acid) forms a chiral imine or enamide. Subsequent diastereoselective reduction (e.g., with L-Selectride®) or cyclization, followed by auxiliary removal (e.g., hydrolysis), yields the enantiopure 3-isopropylindoline. This method guarantees high diastereomeric excess but adds synthetic steps for auxiliary introduction and removal [4].
Table 3: Catalytic Asymmetric Synthesis Approaches
Method | Catalyst/Reagent System | Key Substrate | Reported ee (%) | Advantages |
---|---|---|---|---|
Asymmetric Hydrogenation | [Rh((R,R)-Et-DuPhos)(COD)]BF₄, H₂ (50 psi) | (Z)-3-(Arylmethylene)indolin-5-amine | >95% | High ee, atom economy, scalable |
Organocatalytic Red. Amination | (R)-TRIP (10 mol%), HSiCl₃, DCM, -40°C | 5-(Boc-amino)indolin-3-one + Acetone | 80-90% | Metal-free, broad functional group tol. |
Chiral Auxiliary Reduction | (S)-Valinol-derived ketone, NaBH₄, then HCl | 5-(Phth)indolin-3-one | >98% (de) | Guaranteed high de, reliable |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7